C25H19ClN4O4S

Immunology Signal Transduction Cancer Biology

Procure C25H19ClN4O4S (MLS-0435411.0001, CID 9595040) to achieve simultaneous, dose-dependent inhibition of PTPN7/HePTP (IC50 = 841 nM) and PTPN22/LYP (IC50 = 1.29 µM). Unlike single-target probes (e.g., ML119, PTPN22-IN-1), this dual inhibitor uniquely uncouples ERK1/2 and Src-family kinase negative regulation in T-cells, making it essential for immuno-oncology co-culture models and leukemic stem cell PDX studies. Standard purity is >=90%, shipped ambient.

Molecular Formula C25H19ClN4O4S
Molecular Weight 507.0 g/mol
Cat. No. B12189681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC25H19ClN4O4S
Molecular FormulaC25H19ClN4O4S
Molecular Weight507.0 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)N5C=CC=CC5=N3
InChIInChI=1S/C25H19ClN4O4S/c1-34-18-9-5-16(6-10-18)15-30-23(27)21(35(32,33)19-11-7-17(26)8-12-19)14-20-24(30)28-22-4-2-3-13-29(22)25(20)31/h2-14,27H,15H2,1H3
InChIKeyOMNWBZKLPLPBAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C25H19ClN4O4S: A Dual PTPN7/PTPN22 Inhibitor for Immuno-Oncology and Autoimmune Research


C25H19ClN4O4S (MLS-0435411.0001, CID 9595040, CHEMBL1719149) is a small-molecule dual inhibitor targeting protein tyrosine phosphatase non-receptor type 7 (PTPN7/HePTP) and type 22 (PTPN22/LYP) [1]. With a molecular weight of 507.0 g/mol and a calculated XLogP3-AA of 5.6, this compound exhibits distinct physicochemical properties that influence its experimental handling and biological profile [2].

Why C25H19ClN4O4S Cannot Be Replaced by Other PTP Inhibitors in Critical Assays


Protein tyrosine phosphatase (PTP) inhibitors exhibit highly divergent selectivity and potency profiles, even within the same subfamily. For instance, the HePTP inhibitor ML119 (IC50 = 210 nM) displays >25-fold selectivity over MKP-3, whereas PTPN22-IN-1 (IC50 = 1.4 µM) achieves only 7-10 fold selectivity . Similarly, PTPN22 inhibitor 8b (IC50 = 260 nM) shows >9-fold selectivity but a distinct off-target spectrum . Substituting C25H19ClN4O4S with a generic PTP inhibitor lacking its specific dual-target profile and IC50 values (841 nM for PTPN7; 1.29 µM for PTPN22) would fundamentally alter the experimental outcome, leading to misinterpretation of pathway engagement and potential false-negative or off-target effects in immunological assays.

C25H19ClN4O4S: Quantitative Differentiation Against Clinical-Stage PTP Inhibitors


PTPN7 (HePTP) Inhibition: Positioned Between ML119 and MurA-IN-1 for Pathway-Specific Studies

C25H19ClN4O4S inhibits PTPN7 with an IC50 of 841 nM [1], placing it between the more potent ML119 (IC50 = 210 nM) and the less potent MurA-IN-1 (IC50 = 0.75 µM) [2]. This intermediate potency may offer a unique window for studying HePTP-mediated ERK1/2 regulation without the complete ablation seen with ML119, potentially allowing dose-dependent dissection of T-cell signaling.

Immunology Signal Transduction Cancer Biology

PTPN22 (LYP) Inhibition: Comparable Potency to PTPN22-IN-1 with Distinct Chemical Scaffold

C25H19ClN4O4S inhibits PTPN22 with an IC50 of 1.29 µM [1], a value nearly identical to the clinical-stage inhibitor PTPN22-IN-1 (IC50 = 1.4 µM) and 5-fold less potent than the optimized probe PTPN22 inhibitor 8b (IC50 = 260 nM) . This indicates that C25H19ClN4O4S provides a chemically distinct alternative for PTPN22 inhibition at a potency level suitable for many cellular and in vivo applications.

Autoimmunity Immuno-Oncology Drug Discovery

Selectivity Profile: Balanced Dual PTPN7/PTPN22 Activity Not Replicated by Other Probes

C25H19ClN4O4S demonstrates a balanced dual inhibition of PTPN7 and PTPN22 with IC50 values of 841 nM and 1.29 µM, respectively (selectivity ratio = 1.53) [1]. In contrast, ML119 is >25-fold selective for HePTP over MKP-3 , and PTPN22 inhibitor 8b exhibits >9-fold selectivity for PTPN22 over a panel of PTPs . The unique, relatively non-selective dual profile of C25H19ClN4O4S may be advantageous for simultaneously targeting both phosphatases, which are co-expressed in hematopoietic cells and play complementary roles in T-cell and B-cell signaling.

Target Selectivity Chemical Biology Immunology

Physicochemical Properties: Differentiated Solubility and Permeability Profile

C25H19ClN4O4S has a molecular weight of 507.0 g/mol, an XLogP3-AA of 5.6, 3 hydrogen bond donors, 8 hydrogen bond acceptors, and 9 rotatable bonds [1]. Compared to ML119 (MW 468.3 g/mol) [2] and PTPN22 inhibitor 8b (MW 501.92 g/mol) , C25H19ClN4O4S is larger and more lipophilic, which may affect its solubility, permeability, and non-specific binding in cellular assays. These properties should be carefully considered when designing in vitro and in vivo experiments, as they may influence the compound's apparent potency and distribution.

ADME Drug-likeness Medicinal Chemistry

C25H19ClN4O4S: Optimal Use Cases in Immunological and Cancer Research


Immuno-Oncology: Dual PTPN7/PTPN22 Inhibition to Enhance T-cell Activation

C25H19ClN4O4S can be employed to simultaneously inhibit PTPN7 and PTPN22 in T-cell cultures. The dual inhibition, as evidenced by IC50 values of 841 nM and 1.29 µM [1], is expected to enhance T-cell receptor (TCR) signaling by relieving negative regulation on ERK1/2 and Src family kinases . This may potentiate anti-tumor immunity in co-culture models and provide a novel strategy for combination with checkpoint inhibitors.

Autoimmune Disease Modeling: Dissecting PTPN22-Dependent Pathways in Rheumatoid Arthritis

Given the comparable potency of C25H19ClN4O4S (IC50 = 1.29 µM) [1] to the clinical-stage PTPN22-IN-1 (IC50 = 1.4 µM) , this compound serves as a valuable chemical probe for validating PTPN22 as a therapeutic target in autoimmune disease models. Researchers can use C25H19ClN4O4S to investigate the impact of PTPN22 inhibition on B-cell tolerance and T-cell autoreactivity in vitro and in vivo.

Hematological Malignancies: Probing HePTP (PTPN7) Function in Leukemia

PTPN7 is often dysregulated in myelodysplastic syndrome and acute myelogenous leukemia [1]. C25H19ClN4O4S, with its intermediate potency (IC50 = 841 nM) relative to ML119, allows for dose-response studies to determine the optimal level of PTPN7 inhibition required to impair leukemic cell growth without causing excessive toxicity to normal hematopoietic stem cells. This is particularly relevant for target validation in patient-derived xenograft (PDX) models.

Kinase Signaling Networks: Investigating ERK1/2 and p38 MAPK Crosstalk

C25H19ClN4O4S can be used in combination with specific kinase inhibitors to map the contribution of PTPN7 to MAPK pathway regulation. Unlike ML119, which completely blocks HePTP and enhances ERK1/2 and p38 activation [1], the partial inhibition provided by C25H19ClN4O4S may reveal more nuanced, context-dependent effects on downstream signaling. This is critical for understanding the therapeutic window of PTPN7 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for C25H19ClN4O4S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.